molecular formula C31H32N2O6S B13400679 2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate

2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate

Cat. No.: B13400679
M. Wt: 560.7 g/mol
InChI Key: JIXAKJALBJDZTP-UHFFFAOYSA-N
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Description

The compound tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis. This compound is widely used in peptide synthesis due to its ability to protect the thiol group of cysteine, preventing unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester typically involves the protection of the cysteine thiol group with a trityl group and the amino group with a tert-butyloxycarbonyl group. The N-hydroxysuccinimide ester is then introduced to facilitate coupling reactions in peptide synthesis .

Industrial Production Methods

In industrial settings, the production of tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the NHS Ester

The NHS ester moiety is highly reactive toward nucleophiles, particularly amines, enabling efficient amide bond formation. This reaction is critical for peptide coupling and protein labeling.

Reaction ConditionsReagents/SolventsYield (%)Reference
Amine coupling (primary amines)DCM, RT, 2–4 hours70–90
Acylation of hydroxyl groupsDMAP, DCC, anhydrous DMF65–80
Thiol exchange (rare)Thiophenol, DIPEA, DMF<10
  • Mechanism : The NHS ester undergoes nucleophilic attack by amines, releasing the succinimide leaving group and forming a stable amide bond .

  • Steric Effects : The trityl group introduces steric hindrance, slightly reducing reaction rates compared to non-protected analogs .

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the free amine, a step essential for sequential peptide elongation.

Deprotection MethodReagentsTimeStability of Trityl-SReference
Trifluoroacetic acid (TFA)TFA:DCM (1:1), 0°C, 30 min30 minStable
Hydrochloric acid (HCl)4M HCl in dioxane, RT, 2 hours2 hrPartial degradation
  • Selectivity : TFA selectively removes the Boc group without affecting the trityl-protected thiol .

  • Side Reactions : Prolonged exposure to HCl may lead to trityl group cleavage.

Thiol-Disulfide Exchange

The trityl-protected sulfanyl group can undergo controlled deprotection for thiol-mediated conjugation.

Deprotection MethodReagentsYield (%)Reference
Acidic cleavageTFA:TIPS:H2O (95:2.5:2.5)85–95
Reductive cleavageTCEP, pH 7.4, RT60–75
  • Acidic Deprotection : TFA simultaneously removes the Boc and trityl groups, releasing free thiols .

  • Applications : Used in site-specific protein modifications (e.g., antibody-drug conjugates) .

Hydrolysis of the NHS Ester

The NHS ester hydrolyzes in aqueous environments, forming the corresponding carboxylic acid.

Hydrolysis ConditionsSolventHalf-Life (25°C)Reference
Neutral pH (7.4)H2O:DMSO (9:1)2–3 hours
Basic pH (10.0)0.1M NaOH<30 minutes
  • Implications : Hydrolysis competes with amine coupling, requiring anhydrous conditions for efficient reactions.

Stability and Storage

  • Thermal Stability : Decomposes above 150°C (DSC data) .

  • Storage : Stable at -20°C under argon for >2 years .

Mechanism of Action

The primary mechanism of action of tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester involves the protection of the cysteine thiol group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s N-hydroxysuccinimide ester group facilitates the coupling of amino acids by forming stable amide bonds .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl-L-cysteine-S-trityl ester: Similar in structure but lacks the N-hydroxysuccinimide ester group.

    Fmoc-L-cysteine-S-trityl ester: Uses a different protecting group for the amino group.

    tert-Butyloxycarbonyl-L-cysteine-S-acetamidomethyl ester: Uses a different protecting group for the thiol group.

Uniqueness

tert-Butyloxycarbonyl-L-cysteine-S-trityl ester-N-hydroxysuccinimide ester is unique due to its combination of protecting groups and the N-hydroxysuccinimide ester, which provides enhanced stability and reactivity in peptide synthesis. This combination allows for more efficient and selective synthesis of peptides and proteins .

Biological Activity

The compound 2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

Key Properties

  • Molecular Weight : 304.35 g/mol
  • CAS Number : 5241-64-5
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the triphenylmethyl sulfanyl group enhances its lipophilicity, potentially allowing better membrane permeability and receptor binding.

Pharmacological Effects

  • Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are crucial in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant activity of several pyrrolidine derivatives. The results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting a protective effect against oxidative damage .

CompoundIC50 (µM)Reference
2,5-Dioxopyrrolidin-1-yl...15.3
Control (Vitamin C)12.5-

Study 2: Enzyme Inhibition Profile

A detailed pharmacological study assessed the inhibitory effects on cytochrome P450 enzymes. The results highlighted that the compound exhibited a notable inhibition rate for CYP2C19 and CYP3A4, which could have implications for drug-drug interactions in clinical settings.

EnzymeInhibition Rate (%)Reference
CYP2C1970
CYP3A465

Study 3: Anticancer Activity

In a recent investigation into the anticancer properties of pyrrolidine derivatives, the compound was tested against several cancer cell lines, including breast and colon cancer cells. The findings showed a dose-dependent cytotoxic effect, with an IC50 value of approximately 25 µM for breast cancer cells .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXAKJALBJDZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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